Welcome to the BenchChem Online Store!
molecular formula C12H15BrO3 B8300140 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol

2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol

Cat. No. B8300140
M. Wt: 287.15 g/mol
InChI Key: GITBRNCKPSTIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07135600B2

Procedure details

A solution R-diphenylprolinol (75 mg) in THF (2 ml) was treated with borane-THF (1M, 20.5 ml) over 20 min at 20° C. under nitrogen. After the addition was complete the solution was kept between 30 and 35° C. for 1 h and then cooled in ice and 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone (DE3513885) (3.9 g) in THF (10 ml) was added over 1.5 h keeping the temperature below 5° C. The mixture was stirred under nitrogen for a further 0.5 h and then methanol (4 ml) was added at 0° C. The solvent was removed under reduced pressure and the residue was purified by chromatography on flash silica gel eluting with ethyl acetate-cyclohexane (1:4) to give the title compound (3.31 g) δ (CDCl3) 7.15 (1H, dd, J 8, 2 Hz), 7.03 (1H, br s), 6.82 (1H, d, J 8 Hz), 4.85 (3H, s and m), 3.61 (1H, dd, J 10, 4 Hz), 3.50 (1H, dd, J 10, 9 Hz), 1.54 (6H, s).
[Compound]
Name
R-diphenylprolinol
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B.C1COCC1.[Br:7][CH2:8][C:9]([C:11]1[CH:22]=[CH:21][C:14]2[O:15][C:16]([CH3:20])([CH3:19])[O:17][CH2:18][C:13]=2[CH:12]=1)=[O:10].CO>C1COCC1>[Br:7][CH2:8][CH:9]([C:11]1[CH:22]=[CH:21][C:14]2[O:15][C:16]([CH3:19])([CH3:20])[O:17][CH2:18][C:13]=2[CH:12]=1)[OH:10] |f:0.1|

Inputs

Step One
Name
R-diphenylprolinol
Quantity
75 mg
Type
reactant
Smiles
Name
Quantity
20.5 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
BrCC(=O)C1=CC2=C(OC(OC2)(C)C)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen for a further 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on flash silica gel eluting with ethyl acetate-cyclohexane (1:4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(O)C1=CC2=C(OC(OC2)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.31 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.